Product packaging for (tert-Butylsulfanyl)acetaldehyde(Cat. No.:CAS No. 79428-47-0)

(tert-Butylsulfanyl)acetaldehyde

Cat. No.: B1660591
CAS No.: 79428-47-0
M. Wt: 132.23 g/mol
InChI Key: KKNPUXNUUXPPIY-UHFFFAOYSA-N
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Description

(tert-Butylsulfanyl)acetaldehyde is a specialized organic building block that integrates an aldehyde functional group with a thioether moiety, making it a valuable intermediate for researchers in synthetic and medicinal chemistry. Its high reactivity stems from the electrophilic aldehyde carbon, which is susceptible to nucleophilic attack, enabling transformations such as reductive amination to form amine derivatives, or condensation to form heterocyclic scaffolds. The tert-butylthio group can serve as a protected thiol or a robust hydrophobic element in molecular design. Potential research applications include its use as a precursor in the synthesis of sulfur-containing heterocycles like thiazolidines, as a linker in the development of bioactive molecules, and as a key intermediate in the construction of more complex architectures via multi-step synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B1660591 (tert-Butylsulfanyl)acetaldehyde CAS No. 79428-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNPUXNUUXPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508190
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79428-47-0
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butylsulfanyl Acetaldehyde and Analogues

Direct Functionalization Approaches to Incorporate the Sulfur Moiety

A primary route for synthesizing (tert-butylsulfanyl)acetaldehyde involves the direct attachment of the tert-butylthio group to a two-carbon aldehyde structure. This can be accomplished through either nucleophilic sulfanylation or the oxidation of a pre-functionalized alcohol.

Nucleophilic Sulfanylation Strategies at the α-Carbon of Acetaldehyde (B116499) Precursors

A direct method for forming the carbon-sulfur bond is the α-sulfanylation of acetaldehyde or its synthetic equivalents using a tert-butylthiolate nucleophile. This typically requires the generation of an enolate or a similar nucleophilic species from the acetaldehyde precursor, which then reacts with an electrophilic sulfur source. However, the high reactivity and propensity of acetaldehyde to undergo self-condensation under basic conditions pose considerable challenges.

To address these issues, chemists often utilize acetaldehyde equivalents bearing a readily removable activating or protecting group. For instance, α-haloacetaldehydes like 2-bromoacetaldehyde or 2-chloroacetaldehyde serve as effective electrophiles for nucleophilic substitution with sodium tert-butylthiolate. This reaction proceeds via an SN2 mechanism, where the halide is displaced to yield this compound. The choice of solvent and reaction conditions is critical to minimize side reactions like elimination.

Another approach involves the use of enol ethers or enamines derived from acetaldehyde. These electron-rich species can react with electrophilic sulfur reagents such as tert-butylsulfenyl chloride (t-BuSCl). Subsequent hydrolysis of the resulting intermediate reveals the aldehyde functionality. This method provides better control and avoids the harsh basic conditions that promote the self-condensation of acetaldehyde.

Oxidation of α-Sulfur-Substituted Alcohols

A frequently used alternative for preparing this compound is the oxidation of the corresponding alcohol, 2-(tert-butylsulfanyl)ethanol. sigmaaldrich.comgoogle.com This two-step process begins with the synthesis of the precursor alcohol, which is generally more straightforward than the direct α-functionalization of acetaldehyde. The alcohol can be readily prepared through the reaction of 2-mercaptoethanol (B42355) with isobutylene (B52900) under acidic conditions or by the nucleophilic ring-opening of ethylene (B1197577) oxide with sodium tert-butylthiolate.

Once 2-(tert-butylsulfanyl)ethanol is obtained, it can be converted to the target aldehyde using various established oxidation protocols. chemguide.co.ukwikipedia.orgpressbooks.pub To prevent over-oxidation to the corresponding carboxylic acid, milder oxidizing agents are typically preferred. wikipedia.org Commonly employed reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride/DMSO followed by a hindered base like triethylamine). masterorganicchemistry.com The Dess-Martin periodinane (DMP) is another effective reagent for this transformation, with the advantage of operating under neutral conditions. wikipedia.orgpressbooks.pub The selection of the oxidant often depends on the reaction scale and the presence of other functional groups in the molecule.

Table 1: Direct Functionalization Approaches

Precursor Reagent Product
2-Chloroacetaldehyde Sodium tert-butylthiolate This compound
Acetaldehyde enol ether tert-Butylsulfenyl chloride This compound
2-(tert-Butylsulfanyl)ethanol Pyridinium chlorochromate (PCC) This compound

Construction from Sulfur-Containing Precursors

This strategy begins with a molecule that already contains the tert-butylthio group, and the aldehyde functionality is subsequently constructed.

Carbon-Carbon Bond Forming Reactions with Sulfanyl Reagents

This approach utilizes sulfur-containing reagents as foundational blocks for assembling the target aldehyde. For example, (tert-butylthiomethyl)lithium or the corresponding Grignard reagent can act as a nucleophile in reactions with suitable one-carbon electrophiles like formaldehyde (B43269) or its synthetic equivalents. The resulting adduct can then be oxidized to produce this compound.

Alternatively, formyl anion equivalents can be reacted with electrophilic sulfur-containing precursors. For instance, a protected cyanohydrin derived from formaldehyde can be deprotonated and reacted with a reagent such as tert-butylsulfenyl chloride. Subsequent deprotection and hydrolysis would then yield the desired aldehyde.

Transformations Involving Rearrangements of Thioether Systems

Certain rearrangements of thioether systems can be employed to generate α-sulfanyl aldehydes. researchgate.net For example, the Pummerer rearrangement of a sulfoxide (B87167) with an α-ethyl group can, under specific conditions, lead to the formation of an α-thio-substituted aldehyde. chem-station.comorganicreactions.orgwikipedia.org Starting with an appropriate ethyl thioether, oxidation to the sulfoxide followed by treatment with an activating agent like acetic anhydride (B1165640) can trigger the rearrangement. chem-station.comwikipedia.org The resulting α-acyloxythioether intermediate can then be hydrolyzed to furnish this compound. chem-station.comorganicreactions.orgwikipedia.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic α-sulfanyl aldehydes is a significant challenge but is crucial for asymmetric synthesis.

One common strategy employs chiral auxiliaries. For example, an aldehyde can be condensed with a chiral secondary amine to form a chiral enamine. A subsequent diastereoselective sulfanylation with an electrophilic sulfur source, followed by hydrolysis of the enamine, can produce the chiral α-sulfanyl aldehyde with good enantiomeric excess. The choice of the chiral amine is pivotal for achieving high stereocontrol.

Another method is the kinetic resolution of racemic 2-(tert-butylsulfanyl)ethanol using a chiral acylating agent in the presence of a lipase. This enzymatic process can selectively acylate one enantiomer of the alcohol, enabling the separation of the acylated and unreacted enantiomers. The unreacted enantiomer of the alcohol can then be oxidized to the corresponding chiral aldehyde.

Furthermore, the asymmetric oxidation of a prochiral sulfide (B99878) can be considered. For more complex analogues, the enantioselective oxidation of a sulfide to a chiral sulfoxide, followed by a Pummerer-type rearrangement, could potentially yield a chiral α-sulfanyl aldehyde. acs.org

Table 2: Stereoselective Synthesis Strategies

Strategy Key Reagent/Method Outcome
Chiral Auxiliary Chiral secondary amine (e.g., (S)-proline) Diastereoselective sulfanylation
Kinetic Resolution Lipase and acylating agent Separation of enantiomers of 2-(tert-butylsulfanyl)ethanol
Asymmetric Oxidation Chiral oxidant Enantioselective formation of a sulfoxide

Application of Chiral Auxiliary-Guided Methodologies

Chiral auxiliaries have proven to be powerful tools for the asymmetric synthesis of α-functionalized aldehydes. These methods involve the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A prominent and widely used chiral auxiliary is N-tert-butanesulfinamide, developed by Ellman. This auxiliary readily condenses with aldehydes to form N-tert-butanesulfinimines. These intermediates are valuable because the tert-butanesulfinyl group activates the imine for nucleophilic addition and effectively directs the stereochemical course of the reaction. The formation of the sulfinimine is typically achieved by reacting the aldehyde with the chiral N-tert-butanesulfinamide in the presence of a dehydrating agent, such as copper(II) sulfate (B86663) or magnesium sulfate, to drive the equilibrium towards the imine product. The robustness and high stereodirecting ability of the tert-butanesulfinyl group have made this methodology a cornerstone in asymmetric synthesis.

Once the chiral N-tert-butanesulfinimine is formed, it can undergo diastereoselective addition reactions with a variety of nucleophiles. The stereochemical outcome of these additions is controlled by the chiral sulfinyl group, which directs the nucleophile to one of the two diastereotopic faces of the imine. This approach has been successfully applied to the synthesis of a wide range of chiral amines and other nitrogen-containing compounds.

For the synthesis of molecules structurally related to this compound, a key transformation involves the addition of a carbon nucleophile to the C=N bond of the sulfinimine. For instance, the diastereoselective addition of Grignard reagents, organolithium compounds, or enolates to these chiral sulfinimines allows for the creation of a new stereocenter with high levels of diastereoselectivity. Subsequent hydrolysis of the resulting sulfinamide yields the desired chiral amine or, in the context of creating an aldehyde, would require further synthetic manipulations. The high diastereoselectivities observed are often rationalized by a six-membered ring transition state model, where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen, leading to a rigid conformation that dictates the trajectory of the incoming nucleophile.

NucleophileReagentDiastereomeric Ratio (d.r.)Reference
MethylMeMgBrUp to 98:2
EthylEtMgBrUp to 99:1
PhenylPhLi>99:1
AllylAllylMgBrUp to 98:2

Catalytic Enantioselective Approaches for Aldehyde Functionalization

While chiral auxiliary-based methods are effective, catalytic enantioselective approaches offer the advantage of greater atom economy, as the chiral directing group is used in substoichiometric amounts. These methods typically involve the use of a chiral catalyst to control the stereochemistry of a reaction that functionalizes the α-position of an aldehyde or a precursor.

For the synthesis of α-thio-substituted aldehydes, organocatalysis has emerged as a powerful strategy. For example, the enantioselective α-sulfenylation of aldehydes can be achieved using a chiral amine catalyst, such as a proline derivative. In this process, the aldehyde reacts with the chiral amine to form an enamine intermediate in situ. This enamine then reacts with an electrophilic sulfur source, such as N-(phenylthio)succinimide, in a stereocontrolled manner. The chiral catalyst directs the approach of the electrophile to one face of the enamine, leading to the formation of the α-sulfenylated aldehyde with high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and affords the desired product.

CatalystElectrophilic Sulfur SourceEnantiomeric Excess (ee)Reference
(S)-ProlineN-(Phenylthio)succinimideUp to 99%
(S)-Diphenylprolinol silyl (B83357) etherN-(Phenylthio)phthalimideUp to 98%
Cinchona alkaloid derivative1-(Phenylsulfonyl)-2-phenylsulfonyletheneUp to 96%

Process Optimization and Scalability Studies for Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale presents numerous challenges, including cost, safety, and environmental impact. Process optimization and scalability studies are therefore crucial for the large-scale production of this compound and its analogues. These studies aim to identify the most efficient and robust reaction conditions that can be safely implemented on a larger scale.

Key parameters that are often investigated during process optimization include:

Solvent selection: Identifying environmentally benign and easily recyclable solvents.

Reagent stoichiometry: Minimizing the use of expensive or hazardous reagents.

Reaction temperature and time: Optimizing these parameters to maximize yield and minimize side product formation.

Purification methods: Developing efficient and scalable purification protocols, such as crystallization or distillation, to replace chromatographic methods often used in the laboratory.

Catalyst loading and recycling: For catalytic processes, minimizing catalyst loading and developing methods for its recovery and reuse are critical for economic viability.

ParameterLaboratory ScaleOptimized ProcessBenefitReference
SolventDichloromethane2-MethyltetrahydrofuranReduced environmental impact
PurificationChromatographyCrystallizationIncreased efficiency, lower cost
ReagentExcess GrignardStoichiometric amountReduced waste and cost

Chemical Reactivity and Mechanistic Investigations of Tert Butylsulfanyl Acetaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in (tert-Butylsulfanyl)acetaldehyde is a primary site for nucleophilic attack, a characteristic feature of carbonyl compounds. This reactivity is central to a range of important chemical transformations.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Aldol (B89426) Condensations)

Grignard and Organolithium Reactions:

This compound is expected to react readily with organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reagents act as potent sources of nucleophilic carbon anions that attack the electrophilic carbonyl carbon of the aldehyde. purdue.eduyoutube.comrsc.org The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. doubtnut.comvedantu.comdoubtnut.com

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would proceed as follows:

Step 1: Nucleophilic Addition The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of this compound.

Step 2: Formation of the Alkoxide Intermediate This attack leads to the formation of a magnesium alkoxide intermediate.

Step 3: Protonation Acidic workup (e.g., with H₃O⁺) protonates the alkoxide to furnish the final secondary alcohol product.

The presence of the α-tert-butylsulfanyl group is not expected to sterically hinder the approach of the nucleophile to the aldehyde carbonyl group to a significant extent. However, the sulfur atom might influence the reaction through electronic effects or by chelation with the metal cation of the organometallic reagent, although specific studies on this compound are not extensively documented. One study noted that while aldehydes generally react well with Grignard reagents, the presence of an α-oxo group can render the aldehyde reluctant to react, a phenomenon that might have some parallels with the electronic influence of the α-thioether group. nih.gov

Aldol Condensations:

The aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes that possess α-hydrogens. pressbooks.publumenlearning.com this compound, having an acidic proton at the α-position, can undergo this reaction. The reaction is typically base-catalyzed and involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl group of a second molecule of the aldehyde. rsc.orgmasterorganicchemistry.com

The process can be summarized in the following steps:

Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of this compound.

Aldol Addition Product: The initial product is a β-hydroxy aldehyde, known as the aldol addition product.

Dehydration (Condensation): Upon heating, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde, the final aldol condensation product. pressbooks.pubwikipedia.org

A study on the halo aldol condensation of thioacrylates with aldehydes mediated by titanium (IV) halide provides insight into the behavior of sulfur-containing carbonyl compounds in aldol-type reactions, suggesting that the carbonyl oxygen can coordinate to a Lewis acid, which facilitates the reaction. nih.gov

Imine Formation with Amines and Subsequent Transformations

This compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. youtube.com The reaction is often catalyzed by acid and can be driven to completion by removing the water formed. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine.

A notable application in a related context is the synthesis of N-tert-butanesulfinyl imines from aldehydes. nih.gov These chiral sulfinyl imines are versatile intermediates in asymmetric synthesis. The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack. nih.govresearchgate.net Similarly, the imine derived from this compound can undergo various transformations.

Subsequent Transformations of the Imine:

Reduction: The C=N double bond of the imine can be reduced to an amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. doubtnut.commasterorganicchemistry.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the imine carbon to form a new carbon-carbon bond, leading to the synthesis of more complex amines after workup. nih.govbeilstein-journals.org The diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been well-documented, highlighting the synthetic utility of such transformations. nih.govbeilstein-journals.org

Cycloaddition Reactions: Imines can participate in cycloaddition reactions. For example, the reaction of imines with isocyanates can lead to [2+2] or [4+2] cycloaddition products, depending on the substituents and reaction conditions. ethz.ch

A study on the visible-light, iodine-promoted formation of N-sulfonyl imines from aldehydes offers an alternative, mild method for imine synthesis. nih.gov Furthermore, ruthenium-catalyzed dehydrogenative synthesis of imines from alcohols and amines presents another modern approach. dtu.dk

Strecker and Related Condensation Reactions

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes. nih.govmasterorganicchemistry.com The reaction involves treating an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comacs.org

The key steps in the Strecker synthesis are:

Imine Formation: The aldehyde reacts with ammonia to form an imine in situ. masterorganicchemistry.com

Cyanide Addition: A cyanide source (e.g., KCN) adds to the imine to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the α-amino acid. masterorganicchemistry.comyoutube.com

Reactivity of the α-Sulfur-Substituted Carbon Center

The presence of the tert-butylsulfanyl group at the α-position significantly influences the reactivity of the adjacent carbon atom, primarily by increasing the acidity of the α-proton and stabilizing the resulting carbanion.

Enolization and Comprehensive Enolate Chemistry

The α-proton of this compound is acidic due to the electron-withdrawing nature of both the adjacent carbonyl group and the sulfur atom. lumenlearning.comlibretexts.org Treatment with a suitable base leads to the formation of a resonance-stabilized enolate ion. nsf.gov The negative charge is delocalized over the α-carbon and the carbonyl oxygen.

The formation of the enolate is a key step that opens up a wide range of synthetic possibilities. The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. organicchemistrytutor.com

Once formed, the enolate of this compound can act as a potent nucleophile. The sulfur atom can stabilize the adjacent carbanionic center, making these enolates useful in synthesis. The formation of a carbanion on a carbon adjacent to a sulfur atom is a known strategy in organic synthesis, often referred to as umpolung (polarity reversal). youtube.com

Electrophilic Substitution and Functionalization at the α-Position

The enolate derived from this compound can react with various electrophiles, leading to the functionalization of the α-position.

Alkylation:

One of the most important reactions of enolates is their alkylation with alkyl halides. libretexts.orgorganicchemistrytutor.com This SN2 reaction results in the formation of a new carbon-carbon bond at the α-position. The reaction is subject to the usual constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org The alkylation of aldehyde enolates can sometimes be challenging due to competing self-condensation reactions, but using a strong, bulky base at low temperatures can minimize this side reaction. organicchemistrytutor.comyoutube.com

Table 1: Representative Electrophiles for α-Functionalization

ElectrophileProduct Type
Alkyl Halide (R-X)α-Alkylated Aldehyde
Aldehyde/Ketoneβ-Hydroxy Aldehyde (Aldol Product)
Halogen (X₂)α-Halo Aldehyde
Acyl Halide (RCOX)β-Keto Aldehyde

The sulfur atom can also direct C-H functionalization reactions, as seen in various catalytic systems. researchgate.net Recent advances in thiolation using electrophilic sulfur reagents have expanded the toolbox for creating C-S bonds. rsc.org These methods often involve the reaction of an enolate or enol with an electrophilic sulfur species.

Transformations Involving the tert-Butylsulfanyl Group

The tert-butylsulfanyl group in this compound is a key site for various chemical transformations, including oxidation, cleavage, and participation in cyclization reactions.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents tend to yield the sulfoxide, while stronger oxidants or harsher conditions lead to the formation of the sulfone. ambeed.comrsc.org

The selective oxidation of sulfides to sulfoxides or sulfones is a valuable transformation in organic synthesis. rsc.org Various reagents and methods have been developed to achieve this selectivity. For example, using N-fluorobenzenesulfonimide (NFSI) as the oxidant with water as the solvent allows for the controlled synthesis of either sulfoxides or sulfones by simply adjusting the amount of NFSI used. rsc.org Hydrogen peroxide, in the presence of certain catalysts, can also be used to selectively produce sulfoxides or sulfones. organic-chemistry.org Tantalum carbide as a catalyst with 30% hydrogen peroxide yields sulfoxides, whereas niobium carbide under similar conditions produces sulfones. organic-chemistry.org Another approach involves using oxone as the oxidant, where the solvent plays a crucial role in determining the product; ethanol (B145695) favors the formation of sulfoxides, while water promotes the synthesis of sulfones. rsc.org Catalyst-free methods have also been reported, such as the use of t-butyl hydroperoxide (TBHP) for the selective oxidation of sulfides to sulfoxides. researchgate.net

Microbial oxidation presents an alternative, environmentally benign route to sulfones. orientjchem.org Certain fungal strains, like Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to oxidize alkyl aryl sulfides directly to their corresponding sulfones in high yields. orientjchem.org

Table 1: Conditions for Selective Oxidation of Sulfides

Oxidant(s)Catalyst/SolventProductReference
N-Fluorobenzenesulfonimide (NFSI)WaterSulfoxide or Sulfone rsc.org
30% Hydrogen PeroxideTantalum CarbideSulfoxide organic-chemistry.org
30% Hydrogen PeroxideNiobium CarbideSulfone organic-chemistry.org
OxoneEthanolSulfoxide rsc.org
OxoneWaterSulfone rsc.org
t-Butyl Hydroperoxide (TBHP)NoneSulfoxide researchgate.net
Microbial (e.g., Aspergillus ochraceus)---Sulfone orientjchem.org

Cleavage and Removal of the Thioether Moiety

The tert-butyl group attached to the sulfur atom can be cleaved under specific acidic conditions. This process is relevant in the context of protecting groups in organic synthesis, where the tert-butyl group can serve as a protecting group for thiols. nih.gov The removal of the tert-butylsulfanyl group often involves treatment with strong acids, such as trifluoroacetic acid (TFA). nih.govnih.gov The efficiency of this cleavage can be influenced by the presence of scavengers, which are compounds that trap the resulting tert-butyl cation. nih.gov For instance, triisopropylsilane (B1312306) (TIS) is a commonly used scavenger in conjunction with TFA for the removal of tert-butyl protecting groups. nih.gov Other methods for the cleavage of tert-butyl ethers and, by extension, thioethers, include the use of aqueous phosphoric acid or catalytic amounts of certain metal triflates. organic-chemistry.org Specific to thioethers, mercuric salts of acetic or halogenoacetic acids have been employed for the removal of tert-butyl protecting groups from sulfur-containing amino acids under mild conditions. google.com

Table 2: Reagents for Cleavage of tert-Butyl Thioethers

Reagent(s)ConditionsReference
Trifluoroacetic Acid (TFA) / Scavenger (e.g., TIS)Acidolysis nih.govnih.gov
Aqueous Phosphoric AcidMild, selective organic-chemistry.org
Mercuric Acetate (B1210297) or HalogenoacetateMild google.com
Sulfuric Acid in Dichloromethane--- researchgate.netdntb.gov.ua
Fluorinated Alcohols (TFE or HFIP)Thermolytic researchgate.net

Sulfur-Mediated Cyclization Reactions

The sulfur atom of the tert-butylsulfanyl group can participate in cyclization reactions. Elemental sulfur is recognized as a benign and abundant resource for sulfur-insertion in multicomponent reactions to synthesize a variety of sulfur-containing heterocyclic compounds. chemistryforsustainability.org These sulfur-mediated multicomponent reactions offer an efficient and sustainable alternative to traditional synthetic methods. chemistryforsustainability.org While specific examples involving this compound in sulfur-mediated cyclizations are not detailed in the provided search results, the general principle of using sulfur in this manner is well-established in organic chemistry.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Detailed Investigations of Nucleophile-Induced Rearrangements

The study of nucleophile-induced rearrangements in molecules similar to this compound, such as α,β-unsaturated carbonyl compounds, provides insights into potential reaction pathways. The addition of a thiol nucleophile to such systems can proceed through different mechanisms, often involving a base-catalyzed deprotonation of the thiol to form a more reactive thiolate anion. nih.gov The subsequent attack of the thiolate on the electrophilic center can lead to various rearranged products. Computational studies have been employed to investigate the potential energy surfaces of these reactions, revealing the importance of factors like substrate conformation and the nature of substituents in determining the reaction mechanism. nih.gov For example, the s-cis conformation of an α,β-unsaturated carbonyl compound is generally more reactive than the s-trans conformation. nih.gov Furthermore, detailed mechanistic studies on the thermal rearrangement of tert-butylsulfinamide have shown that it can rearrange to the more stable N-(tert-butylthio)-tert-butylsulfonamide, a process that is not believed to proceed via a radical mechanism. beilstein-journals.org

Kinetic Studies and Analysis of Reaction Rates

Isotopic Labeling Studies to Delineate Reaction Mechanisms

Isotopic labeling is a definitive technique used to trace the pathways of atoms through complex chemical transformations, providing clear evidence for proposed reaction mechanisms. researchgate.netnumberanalytics.comias.ac.inwikipedia.org By substituting an atom with its heavier isotope—such as replacing hydrogen with deuterium (B1214612) (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O—researchers can precisely track bond-forming and bond-breaking events. slideshare.net Although specific studies on this compound are not prevalent, the application of these established methods to its aldehyde and thioether functionalities can be described.

Deuterium Labeling: The formyl hydrogen in this compound is amenable to isotopic exchange. libretexts.org Treating the aldehyde with deuterium oxide (D₂O), often with an acid or base catalyst, can replace the formyl proton with a deuterium atom, yielding this compound-d₁. This labeled compound serves as a powerful mechanistic probe. If a reaction involves the cleavage of the formyl C-H bond in its slowest step, a comparison of the reaction rates between the deuterated and non-deuterated versions will reveal a significant kinetic isotope effect. acs.org This is critical for validating mechanisms like hydride transfers. Furthermore, determining the location of the deuterium label in the final products using techniques like NMR spectroscopy or mass spectrometry provides direct evidence of the atomic rearrangements that have occurred. nih.govresearchgate.net

¹³C and ¹⁸O Labeling: To follow the fate of the carbonyl group itself, labeling with ¹³C or ¹⁸O is employed. isotope.comnih.govnih.gov Synthesizing this compound with a ¹³C-labeled carbonyl carbon or an ¹⁸O-labeled carbonyl oxygen allows for unambiguous tracking of this functional group. In reactions such as oxidations or condensations, analyzing the product mixture with ¹³C-NMR or mass spectrometry can confirm whether the original carbonyl atoms are retained, transferred, or eliminated, thereby validating or refuting a proposed mechanistic pathway. ias.ac.in

Computational Chemistry and Theoretical Modeling of Reaction Energetics and Transition States

Computational chemistry provides profound insights into reaction mechanisms by modeling the structures and energies of short-lived intermediates and transition states that are often beyond the reach of experimental observation. e3s-conferences.orgrsc.org Quantum mechanical methods like Density Functional Theory (DFT) and high-level ab initio calculations such as CCSD(T) are instrumental in mapping potential energy surfaces, which helps in determining the thermodynamic and kinetic viability of various reaction pathways. whiterose.ac.uk

For a molecule like this compound, computational models can predict the outcomes of diverse reactions. For instance, in the context of thio-Michael additions, certain DFT functionals (e.g., ωB97X-D) have been demonstrated to accurately compute reaction energies and the stability of intermediates, while other common functionals may fail. squarespace.comacs.org The calculation of activation energies (ΔG‡ or Eₐ) is a core component of these studies, as this value dictates the rate of a reaction—a lower barrier implies a faster process. acs.org

Table 1: Representative Calculated Activation Energies for Reactions Relevant to Thioethers and Aldehydes
Reaction TypeModel SystemMethodCalculated Activation Energy (kcal/mol)Reference
Thio-Michael Addition (Thiolate Addition)Methanethiolate + Methyl Vinyl KetoneωB97X-D~10-16 acs.orgacs.org
Thio-Michael Addition (Protonation Step)Enolate Intermediate + MethanethiolDFT (various)~6-7 lower than addition acs.org
Thia-Diels-Aldero-QM + ThioaldehydeDFT11.63 nih.gov
Hydrogen Atom Transfer (HAT)Protein FragmentsDFT (BMK)0 - 175 (highly dependent on environment) nih.gov
Sulfide (B99878) Oxidation by PeroxideThioanisole + Methyl HydroperoxideCCSD(T)40.7 whiterose.ac.uk

A key focus of theoretical modeling is the characterization of the transition state (TS), which is the highest energy point on a reaction coordinate. rsc.org Computational methods can determine the precise geometry of this fleeting arrangement of atoms. For example, modeling the transition state for a thioetherification reaction can reveal the bond lengths and angles as the new C-S bond forms and the old C-O bond breaks. Such structural details of diastereomeric transition states help explain the origins of stereoselectivity in a reaction. e3s-conferences.org

Radical Chemistry Pertaining to the Thioether Linkage

The thioether group within this compound is a focal point for radical chemistry, primarily through one-electron oxidation to form a sulfur-centered radical cation (R₂S•⁺). tandfonline.comacs.org This highly reactive intermediate is a gateway to several distinct chemical pathways.

Generation of the thioether radical cation can be accomplished using various methods, including chemical oxidants or via pulse radiolysis with potent radical species like the hydroxyl radical (HO•) or the sulfate (B86663) radical anion (SO₄•⁻). tandfonline.comacs.orgnih.gov The subsequent fate of the this compound radical cation is dictated by the reaction conditions and its inherent structure:

Dimerization: In the presence of a neutral parent thioether, the radical cation can undergo rapid dimerization to form [R₂S∴SR₂]⁺. nih.gov This dimeric species is stabilized by a two-center, three-electron (2c-3e) bond between the sulfur atoms.

Fragmentation: The radical cation can fragment, most commonly via cleavage of a carbon-sulfur bond. This C-S bond scission can lead to various products, including carbon-centered radicals and sulfenium ions. libretexts.org

The interaction with hydroxyl radicals (HO•) is particularly significant in many oxidative processes. nih.gov The reaction between HO• and a thioether is typically very fast and can proceed through two major competitive routes:

Addition to Sulfur: The hydroxyl radical can directly add to the lone pair of the sulfur atom, forming a hydroxylsulfuranyl radical adduct (R₂S(•)OH). This intermediate can subsequently eliminate a hydroxide (B78521) ion to yield the sulfur radical cation (R₂S•⁺). nih.govacs.org

Hydrogen Abstraction: Alternatively, the hydroxyl radical can abstract a hydrogen atom from a carbon atom adjacent to the sulfur, which produces an α-(alkylthio)alkyl radical. nih.gov

The presence of the sterically demanding tert-butyl group in this compound is expected to influence the rates and outcomes of these radical reactions when compared to less hindered thioethers. Furthermore, the ultimate products are often dependent on the presence of other reactive species, such as molecular oxygen, which can trap radical intermediates to form sulfoxides. acs.org

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

(tert-Butylsulfanyl)acetaldehyde is recognized as a versatile C2 building block, a fundamental component in the assembly of more intricate molecules. illinois.edueurekalert.orgsciencedaily.com Its aldehyde group readily participates in classic carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, and Grignard additions. The presence of the tert-butylthio group, while sterically demanding, influences the reactivity and selectivity of these transformations. This steric hindrance can be strategically exploited to direct the approach of incoming reagents, leading to specific stereochemical outcomes.

Furthermore, the sulfur atom can be a site for further functionalization. It can be oxidized to sulfoxides and sulfones, which in turn can act as leaving groups or activate adjacent positions for nucleophilic attack. This dual functionality makes this compound a linchpin in synthetic sequences that require the sequential and controlled introduction of different molecular fragments. researchgate.netsemanticscholar.org

Precursor for the Asymmetric Synthesis of Chiral Compounds

The creation of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. youtube.com this compound serves as a key precursor in several asymmetric synthesis methodologies, primarily through its conversion to chiral intermediates.

Chiral amines and 1,2-amino alcohols are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov A highly effective strategy for their asymmetric synthesis involves the use of chiral N-tert-butanesulfinyl imines. This compound is an ideal starting point for generating these critical intermediates.

The synthesis begins with the condensation of this compound with a chiral tert-butanesulfinamide. This reaction forms an N-tert-butanesulfinyl imine where the chirality of the sulfinamide auxiliary directs subsequent nucleophilic additions to the C=N double bond. A variety of organometallic reagents, such as Grignard or organolithium reagents, can be added to this imine with high diastereoselectivity. nih.gov The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face, thereby establishing a new stereocenter with a predictable configuration.

Following the nucleophilic addition, the sulfinyl group can be easily removed under mild acidic conditions to reveal the desired chiral primary amine. If the nucleophile was an organometallic reagent derived from a protected alcohol, the final product after deprotection would be a chiral 1,2-amino alcohol. This methodology provides a robust and predictable route to enantiomerically enriched amines and amino alcohols. nih.govorganic-chemistry.org

Reagent TypeIntermediateProduct ClassSignificance
Grignard ReagentsN-tert-butanesulfinyl imineChiral AminesHigh diastereoselectivity
Organolithium ReagentsN-tert-butanesulfinyl imineChiral AminesVersatile nucleophiles
Titanated EnolatesN-tert-butanesulfinyl imineChiral Amino AlcoholsAccess to syn- and anti-diastereomers nih.gov

This table illustrates the reaction of N-tert-butanesulfinyl imines derived from this compound with various nucleophiles to produce chiral amines and amino alcohols.

Building on the chemistry of N-tert-butanesulfinyl imines, this compound is also a potential precursor for the stereoselective synthesis of β-amino acids. These compounds are important components of peptidomimetics and various natural products.

The general strategy involves the reaction of a reformer enolate, such as the zinc enolate of an acetate (B1210297) ester, with the N-tert-butanesulfinyl imine derived from the aldehyde. The chiral sulfinyl group once again dictates the stereochemical outcome of the addition, leading to the formation of a β-amino ester with high diastereoselectivity. Subsequent hydrolysis of the ester and cleavage of the sulfinyl auxiliary yields the target β-amino acid. This approach allows for the creation of β-amino acids with two contiguous stereocenters in a controlled manner. nih.govnih.gov

Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. nih.govbeilstein-journals.org The bifunctional nature of this compound makes it a valuable synthon for building various heterocyclic rings, particularly those containing sulfur and nitrogen.

A prominent example is its use in the synthesis of thiazolidine (B150603) derivatives. The condensation reaction between this compound and cysteamine (B1669678) (2-aminoethanethiol) directly yields 2-((tert-butylsulfanyl)methyl)thiazolidine. This reaction involves the initial formation of a thiazolidine ring through the reaction of the aldehyde with the amine and thiol groups of cysteamine. The resulting thiazolidine can itself be a useful chiral auxiliary or a precursor for more complex heterocyclic structures. Thioamides, which can be synthesized from the aldehyde, are also key intermediates in the synthesis of heterocycles like thiazoles. jmst.info

Contributions to Total Synthesis Strategies for Natural Products and Bioactive Molecules

While specific total syntheses employing this compound are not extensively documented in readily available literature, its utility in creating key structural motifs found in natural products is clear. The chiral amino alcohols and β-amino acids synthesized from this aldehyde are fundamental components of numerous complex natural products, including alkaloids, polyketides, and non-ribosomal peptides.

Therefore, the synthetic routes enabled by this compound contribute indirectly but significantly to the field of total synthesis. By providing reliable and stereocontrolled access to these crucial chiral building blocks, it simplifies the strategic planning and execution of the total synthesis of bioactive molecules. illinois.edu The ability to construct these fragments efficiently is a critical step in the lengthy and often challenging process of synthesizing natural products from scratch. eurekalert.org

Potential in Polymer Chemistry and Functional Materials Synthesis through Aldehyde Condensations

The aldehyde functionality of this compound opens up possibilities for its use in polymer chemistry and the synthesis of functional materials. researchgate.net Aldehydes are known to undergo a variety of polymerization reactions, such as aldol condensation polymerization. In principle, under basic or acidic conditions, this compound could self-condense or co-polymerize with other monomers to form polymers with a poly(vinyl alcohol)-type backbone, decorated with (tert-butylsulfanyl)methyl side chains.

These sulfur-containing side chains could imbue the resulting polymer with unique properties, such as increased refractive index, affinity for heavy metals, or potential for post-polymerization modification at the sulfur atom. For instance, the sulfur atoms could act as ligands for metal nanoparticles, leading to the formation of hybrid organic-inorganic materials with interesting catalytic or optical properties. mdpi.com Furthermore, multicomponent reactions, like the Kabachnik-Fields reaction, which utilizes an aldehyde, an amine, and a phosphite, could be adapted to create functional polymers with unique α-aminophosphonate structures. mdpi.com While still a developing area, the potential for this compound as a monomer in functional polymer synthesis is a promising avenue for future research. researchgate.net

Derivatives and Analogues of Tert Butylsulfanyl Acetaldehyde

Synthesis and Exploration of α-Substituted Analogues

The α-position of aldehydes is a key site for functionalization, allowing for the introduction of a wide range of substituents that can significantly alter the molecule's steric and electronic properties. While direct α-alkylation of aldehydes can be challenging due to issues with self-condensation and poly-alkylation, several strategies have been developed to overcome these hurdles.

One common approach involves the conversion of the aldehyde into an enamine or a silyl (B83357) enol ether, which can then be alkylated with a suitable electrophile. youtube.com For instance, the reaction of an aldehyde with a secondary amine, such as pyrrolidine, forms an enamine intermediate. This enamine can then undergo nucleophilic attack on an alkyl halide, followed by hydrolysis to regenerate the α-substituted aldehyde. youtube.com This method provides a milder alternative to the use of strong bases like LDA for enolate formation. youtube.com

Another strategy is the use of radical-mediated processes. For example, a radical-mediated tert-alkylation of the α-position of aldehydes has been developed, which proceeds through the formation of an electron donor-acceptor (EDA) complex between an enamine intermediate and an α-bromo sulfone. nih.gov This is followed by consecutive 1,4- and 1,3-functional group migrations to yield the α-tert-alkylated aldehyde. nih.gov

While these methods are generally applicable to a range of aldehydes, specific studies on the α-substitution of (tert-butylsulfanyl)acetaldehyde are not extensively documented in the reviewed literature. However, the principles of enamine and enol ether chemistry, as well as radical-mediated approaches, provide a solid foundation for the potential synthesis of its α-substituted analogues.

Table 1: General Methods for α-Alkylation of Aldehydes

MethodReagentsIntermediateKey Features
Enamine AlkylationSecondary Amine (e.g., Pyrrolidine), Alkyl HalideEnamineMilder conditions compared to enolate formation. youtube.com
Silyl Enol Ether AlkylationTrialkylsilyl Halide, Base, Lewis Acid, Alkyl HalideSilyl Enol EtherAllows for activation of the alpha position for attack. youtube.com
Radical-Mediated AlkylationSecondary Amine, α-Bromo Sulfone, Photochemical ConditionsEnamine/EDA ComplexEnables the introduction of sterically hindered groups. nih.gov

Functionalization of the Aldehyde Group to Carboxylic Acids, Esters, or Alcohols

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and various nucleophilic addition reactions.

Oxidation to Carboxylic Acids: Aldehydes can be easily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromic oxide. youtube.com The oxidation of this compound would yield (tert-butylsulfanyl)acetic acid. This transformation is significant as it converts the electrophilic aldehyde into a nucleophilic carboxylate or a carboxylic acid that can be further derivatized. Studies on the selective oxidation of acetaldehyde (B116499) to acetic acid on bimetallic catalysts have also been reported, which could potentially be adapted for this substrate. utexas.edu

Reduction to Alcohols: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. youtube.com The reduction of this compound would produce 2-(tert-butylsulfanyl)ethanol. This alcohol derivative opens up further synthetic possibilities, such as esterification or conversion to an alkyl halide.

Conversion to Esters: While direct conversion of an aldehyde to an ester is possible, it often proceeds via the corresponding carboxylic acid or through oxidative esterification. A direct synthesis of tert-butyl peresters from aldehydes has been developed using tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (Bu₄NI). researchgate.net

Table 2: Functionalization of the Aldehyde Group

TransformationProductTypical Reagents
Oxidation(tert-Butylsulfanyl)acetic acidKMnO₄, K₂Cr₂O₇ youtube.com
Reduction2-(tert-Butylsulfanyl)ethanolNaBH₄, LiAlH₄ youtube.com
Peresterificationtert-Butyl 2-(tert-butylperoxy)acetateTBHP, Bu₄NI researchgate.net

Elaboration of the tert-Butylsulfanyl Moiety for Tuned Reactivity

The tert-butylsulfanyl group, while often considered a stable protecting group for thiols, can also be elaborated to tune the reactivity of the molecule. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters its electronic properties and can introduce chirality at the sulfur center.

Furthermore, methods have been developed for the oxidative folding of synthetic polypeptides containing S-tert-butylthiolated cysteine residues. nih.gov This process involves the removal of the tert-butylthio group to allow for disulfide bond formation, suggesting that this moiety can be selectively cleaved under specific conditions. nih.gov This cleavage could potentially be adapted for smaller molecules like this compound to unmask a thiol functionality for further reactions, such as Michael additions or the formation of other sulfur-containing heterocycles.

Development of Chiral Derivatives with Enhanced Stereocontrol Capabilities

The development of chiral derivatives of this compound is a promising area of research, particularly for applications in asymmetric synthesis where these derivatives could act as chiral auxiliaries or building blocks.

Sulfur-containing compounds are well-established as effective chiral auxiliaries. scielo.org.mxsigmaaldrich.com For example, thiazolidinethiones and oxazolidinethiones, derived from amino acids, have shown excellent performance in stereoselective reactions such as aldol (B89426) additions and Michael additions. researchgate.netscielo.org.mx The sulfur atom in these auxiliaries plays a crucial role in coordinating with metal ions and directing the approach of incoming reagents, leading to high levels of diastereoselectivity. scielo.org.mx

Given this precedent, chiral derivatives of this compound could be designed to exploit the stereodirecting influence of the sulfur atom. For instance, the introduction of a chiral center α to the sulfur atom, or the use of a chiral auxiliary attached to the aldehyde, could lead to highly stereocontrolled transformations. The sulfinyl group (S=O) itself is a stereogenic center, and chiral sulfoxides are widely used as powerful chiral auxiliaries in asymmetric synthesis. nih.govnih.gov Oxidation of the sulfide (B99878) in a chiral derivative of this compound to a sulfoxide could therefore provide a route to a new class of chiral auxiliaries.

The general strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. youtube.com After the desired transformation, the auxiliary can be cleaved and recycled. The development of chiral derivatives of this compound would follow this principle, aiming to create new tools for the stereoselective synthesis of complex molecules.

Future Research and Unexplored Avenues for this compound

The chemical compound this compound, a thioether derivative of acetaldehyde, represents a molecule with underexplored potential in various scientific domains. While research on this specific compound is limited, its structural motifs—a reactive aldehyde group and a sterically hindered thioether—suggest a rich landscape for future investigation. This article outlines key future research directions and unexplored avenues, focusing on sustainable synthesis, novel reactivity, expanded synthetic utility, and interdisciplinary studies.

Future Research Directions and Unexplored Avenues

The exploration of (tert-Butylsulfanyl)acetaldehyde and its derivatives is poised to contribute to fundamental chemical knowledge and practical applications. The following sections detail promising areas for future research.

The development of green and sustainable methods for the synthesis of this compound is a critical first step to facilitate its broader study and application. Current synthetic approaches to thioethers and aldehydes often rely on harsh reagents and generate significant waste. Future research should focus on atom-economical and environmentally friendly alternatives.

One promising avenue is the exploration of thiol-ene reactions under photochemical or radical initiation conditions, which could provide a green route to the thioether linkage. organic-chemistry.org The subsequent oxidation of the corresponding alcohol to the aldehyde could be achieved using recently developed sustainable methods, such as aerobic oxidation catalyzed by earth-abundant metals or biocatalytic approaches using enzymes like aldehyde dehydrogenase. uva.nlresearchgate.net For instance, the oxidation of alcohols to aldehydes using gaseous nitrogen dioxide has been reported as a waste-free process. nih.gov Similarly, the use of sunlight and oxygen to convert aldehydes to peracids or carboxylic acids points towards the potential for light-driven, sustainable transformations. osaka-u.ac.jp

Another sustainable approach for forming the thioether bond is the direct coupling of thiols and alcohols. acs.org Additionally, thiol-free methods, such as using tetramethylthiourea (B1220291) as a sulfur source in organocatalytic reactions with alcohols and aryl chlorides, present an innovative and less odorous alternative. acs.org The use of polyethylene (B3416737) glycol (PEG) as a green reaction medium for aryl thioether synthesis could also be explored. wikipedia.org

The unique combination of a thioether and an aldehyde in this compound suggests a rich and largely unexplored reactivity profile. Thioaldehydes, in general, are known to be highly reactive and prone to oligomerization or dimerization. wikipedia.org The sterically bulky tert-butyl group in this compound may, however, impart stability, allowing for the exploration of its intrinsic reactivity.

Future research could investigate the participation of this compound in reactions that are characteristic of thioaldehydes, such as Diels-Alder reactions where it could act as a dienophile or a heterodiene. nih.govacs.org The equilibrium between the aldehyde and the corresponding thioaldehyde could be a key factor in its reactivity. researchgate.net First-principles molecular dynamics simulations have shown that thioacetaldehyde (B13765720) undergoes pressure-induced oligomerization, suggesting that the high-pressure chemistry of this compound could be a fruitful area of investigation. nih.gov

Furthermore, the development of catalytic systems for the hydrogenation of thioesters to alcohols and thiols with high selectivity suggests that the aldehyde group in this compound could potentially be reduced in the presence of the thioether, or vice-versa, with the appropriate catalyst. acs.org

The structural features of this compound make it an interesting candidate for applications in both catalysis and medicinal chemistry. The sulfur atom could act as a ligand for transition metals, and the aldehyde functionality provides a handle for further synthetic modifications.

In catalysis, complexes of this compound with metals like palladium could be explored for their efficacy in cross-coupling reactions. The development of copper(I) complexes with NPN ligands for the S-arylation of thiols highlights the potential of metal-sulfur interactions in catalysis. mdpi.com

In the realm of medicinal chemistry, organosulfur compounds are known to exhibit a wide range of biological activities. jmchemsci.comtaylorandfrancis.comnih.govwikipedia.org The thioether moiety is present in numerous pharmaceuticals. nih.gov The aldehyde group, while potentially reactive, can be a precursor to other functional groups or participate in the formation of biologically active Schiff bases or other heterocyclic systems. Future studies could involve the synthesis of a library of derivatives of this compound and their screening for various biological activities, including as potential enzyme inhibitors or antimicrobial agents.

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, stability, and spectroscopic properties of the molecule.

Computational studies could be used to model reaction mechanisms and predict the feasibility of novel transformations. For example, the mechanism of the thia-Diels-Alder reaction of thioaldehydes has been investigated using computational methods. researchgate.net Similarly, computational studies on the transformation of a 1,3,4-oxadiazole (B1194373) thioether nematicide have provided valuable insights into its degradation pathways. nih.gov Such studies on this compound could help in designing catalysts for its selective transformation or in understanding its potential metabolic pathways if considered for medicinal applications. The synthesis and computational study of thiazole-hydrazone derivatives have demonstrated the synergy between experimental and theoretical approaches in understanding molecular properties. researchgate.net

The study of organosulfur compounds in extraterrestrial environments is a burgeoning field of research. The detection of simple organosulfur molecules in interstellar clouds and comets raises questions about their formation pathways and their potential role in the origin of life. aanda.orgnih.govnih.gov While this compound itself may be too complex to be abundant in such environments, the study of its formation and reactivity can provide insights into the chemistry of simpler analogous compounds like thioformaldehyde (B1214467) and thioacetaldehyde, which have been detected in interstellar space. wikipedia.orgacs.org

Recent studies have shown that complex organosulfur molecules can be formed in interstellar ice analogs through reactions involving acetylene, hydrogen sulfide (B99878), and atomic hydrogen. acs.org Laboratory experiments and computational modeling could be used to explore the potential formation of this compound or its precursors under simulated interstellar or atmospheric conditions. The recent tentative detection of dimethyl sulfide (DMS) on the exoplanet K2-18 b, and the subsequent discussion about its potential abiotic or biotic origins, underscores the importance of understanding the formation of organosulfur compounds in diverse astronomical environments. astronomy.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (tert-Butylsulfanyl)acetaldehyde in laboratory settings?

  • Methodological Answer : Synthesis requires careful selection of protecting groups for the aldehyde functionality to prevent unwanted side reactions. For example, thiols like tert-butyl mercaptan can react with acetaldehyde derivatives under controlled pH (neutral to slightly acidic) and inert atmospheres to minimize oxidation. Purification via column chromatography or distillation is critical due to the compound’s volatility and potential impurities .

Q. How can researchers accurately quantify this compound in complex biological or environmental matrices?

  • Methodological Answer : Gas chromatography (GC) with headspace analysis is effective for volatile aldehydes. Derivatization using agents like DNPH (2,4-dinitrophenylhydrazine) enhances detection sensitivity by converting the aldehyde into a stable hydrazone derivative, which can then be analyzed via HPLC-UV or LC-MS. Calibration with deuterated internal standards improves precision .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Storage under nitrogen or argon prevents oxidation. Toxicity assessments should reference acetaldehyde analogs, as sulfanyl derivatives may exhibit enhanced reactivity or carcinogenic potential .

Advanced Research Questions

Q. How does the tert-butylsulfanyl substituent influence the chemical stability and reactivity of acetaldehyde under varying experimental conditions?

  • Methodological Answer : The bulky tert-butyl group introduces steric hindrance, reducing nucleophilic attack on the aldehyde. However, the electron-donating sulfur atom may increase susceptibility to oxidation. Stability studies under different pH, temperature, and light exposure (e.g., accelerated degradation tests) are recommended to assess decomposition pathways .

Q. What strategies can resolve discrepancies between mass spectrometry (MS) and chromatographic methods for detecting this compound?

  • Methodological Answer : Orthogonal validation using spike-recovery experiments in representative matrices (e.g., biological fluids) helps identify matrix effects. For MS, optimize ionization parameters (e.g., ESI vs. APCI) to enhance signal specificity. For chromatography, compare retention times with authentic standards and assess column selectivity for polar aldehydes .

Q. How can researchers model the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Use in vitro hepatic microsomal assays to identify phase I metabolites (e.g., oxidation of the sulfanyl group) and phase II conjugates (e.g., glutathione adducts). Isotope-labeling (e.g., ¹⁴C-acetaldehyde) tracks metabolic pathways, while CRISPR-engineered cell lines can elucidate enzymatic roles (e.g., ALDH isoforms) .

Q. What experimental designs mitigate confounding factors when studying this compound’s carcinogenicity in vivo?

  • Methodological Answer : Employ genetically modified animal models (e.g., ALDH2-deficient mice) to isolate acetaldehyde-specific effects. Dose-response studies with controlled administration routes (oral vs. inhalation) and longitudinal monitoring of DNA adducts (e.g., via ³²P-postlabeling) clarify mechanisms. Include sham-treated controls to account for endogenous aldehyde production .

Methodological Notes

  • Data Contradiction Analysis : When comparing analytical results (e.g., PTR-MS vs. DNPH-HPLC), apply Reduced Major Axis (RMA) regression to account for measurement errors in both methods. Report slopes, intercepts, and RMSD to quantify bias .
  • Toxicity Screening : Use the Ames test with S9 liver fractions to assess mutagenicity. For cytotoxicity, measure IC₅₀ values in primary hepatocytes or stem cell lines, accounting for metabolic activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.